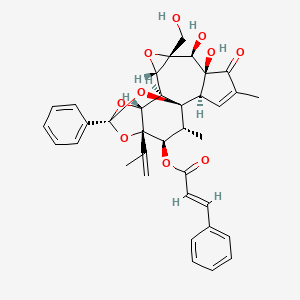
Icomethasone enbutate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icomethasone enbutate is a synthetic glucocorticoid corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. The compound has the chemical formula C28H37ClO7 and a molecular weight of 521.042 g/mol . Despite its potential, this compound was never marketed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of icomethasone enbutate involves multiple steps, starting from the parent compound, icomethasone. The process includes chlorination, hydroxylation, and esterification reactions. The 21-mesylate of icomethasone can be obtained in a highly pure form, practically free of traces of substitution in the 11-position .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its status as an investigational compound. the general approach involves large-scale synthesis of the parent compound followed by specific modifications to achieve the desired ester form.
Analyse Des Réactions Chimiques
Types of Reactions: Icomethasone enbutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen substitution reactions are common in the synthesis of icomethasone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus pentachloride are employed.
Major Products Formed: The major products formed from these reactions include various hydroxylated and esterified derivatives of icomethasone .
Applications De Recherche Scientifique
Icomethasone enbutate has been studied primarily for its anti-inflammatory and immunosuppressive properties. Its applications include:
Chemistry: Used as a reference compound in the study of glucocorticoid activity.
Biology: Investigated for its effects on cellular processes and protein binding.
Medicine: Explored as a potential treatment for inflammatory conditions and asthma.
Industry: Utilized in research and development for new corticosteroid drugs.
Mécanisme D'action
Icomethasone enbutate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. It also inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives, which are key mediators of inflammation. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .
Comparaison Avec Des Composés Similaires
Mometasone Furoate: A related glucocorticoid with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid used for its potent anti-inflammatory effects.
Dexamethasone: Known for its strong immunosuppressive and anti-inflammatory actions.
Uniqueness: Icomethasone enbutate is unique due to its specific esterification, which may influence its pharmacokinetics and metabolic profile. Unlike its marketed counterparts, this compound was never commercialized, making it primarily a subject of research .
Propriétés
Formule moléculaire |
C28H37ClO7 |
|---|---|
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
[17-(2-acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-7-24(34)36-28(23(33)15-35-17(3)30)16(2)12-21-20-9-8-18-13-19(31)10-11-25(18,4)27(20,29)22(32)14-26(21,28)5/h10-11,13,16,20-22,32H,6-9,12,14-15H2,1-5H3 |
Clé InChI |
OVTRPNSKIPQZEC-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B10785430.png)

![2-[2-(dichloromethyl)phenyl]-N-hydroxy-N-(1-phenanthren-2-ylethyl)benzamide](/img/structure/B10785450.png)
![3-({4-[(3-chlorophenyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-3-yl}amino)phenol](/img/structure/B10785452.png)

![N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-3,5,7-trimethylundeca-3,5-dienamide](/img/structure/B10785469.png)

![15-Hydroxy-6-methoxy-16-methyltetracyclo[9.7.0.02,8.012,16]octadeca-2(8),3,6-trien-5-one](/img/structure/B10785486.png)


![2,3,7-Trihydroxy-6-[3-(trifluoromethyl)phenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B10785504.png)
![4-(2,18,18,21,21-pentamethyl-2,14-diazapentacyclo[13.8.0.03,12.04,9.017,22]tricosa-1(15),3(12),4,6,8,10,13,16,22-nonaen-13-yl)benzoic acid](/img/structure/B10785511.png)

